1-Quinolin-6-yl-butan-1-one
Overview
Description
1-Quinolin-6-yl-butan-1-one is a chemical compound with the molecular formula C13H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
It is structurally related to other quinoline compounds such as bedaquiline . Bedaquiline, a diarylquinoline antimycobacterial drug, primarily targets the c subunit of ATP synthase . This enzyme is responsible for synthesizing ATP, a crucial energy molecule in cells .
Mode of Action
Bedaquiline inhibits the c subunit of ATP synthase, thereby disrupting the synthesis of ATP . This disruption can lead to energy depletion within the cell, affecting its survival and proliferation .
Biochemical Pathways
Quinoline compounds are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Result of Action
Quinoline derivatives are known to display a broad range of biological activities, including anti-depressant properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Quinolin-6-yl-butan-1-one are not fully explored yet. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exhibit chemical reactivity similar to benzene and pyridine, participating in both electrophilic and nucleophilic substitution reactions .
Cellular Effects
Quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-Quinolin-6-yl-butan-1-one can be achieved through various methods. One common approach involves the reaction of quinoline with butanone under specific conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods often involve greener and more sustainable processes, such as solvent-free reactions, the use of ionic liquids, and photocatalytic synthesis .
Chemical Reactions Analysis
1-Quinolin-6-yl-butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce quinoline alcohols .
Scientific Research Applications
1-Quinolin-6-yl-butan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
1-Quinolin-6-yl-butan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Chloroquinoline: A derivative with enhanced antimicrobial activity.
Quinolinyl-pyrazoles: Compounds with significant pharmacological potential, including anticancer and anti-inflammatory activities
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
1-quinolin-6-ylbutan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYHSSJZOFZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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